molecular formula C11H9F3N4O B2615951 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866132-65-2

6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2615951
CAS No.: 866132-65-2
M. Wt: 270.215
InChI Key: XPWMKOPJXKUWEQ-UHFFFAOYSA-N
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Description

6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with three key substituents:

  • Trifluoromethyl group at position 5: Enhances metabolic stability and lipophilicity, common in medicinal chemistry for improved receptor binding .
  • Carbonitrile group at position 3: A polar functional group that may influence electronic properties and participate in hydrogen bonding .

Properties

IUPAC Name

6-(3-hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)9-7(2-1-3-19)6-18-10(17-9)8(4-15)5-16-18/h5-6,19H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWMKOPJXKUWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC2=C(C=NN21)C#N)C(F)(F)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the trifluoromethyl group and the hydroxypropyl side chain. Common reagents used in these reactions include trifluoromethylating agents and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines by targeting specific enzymes involved in cancer progression.

CompoundCancer TypeIC (µM)Reference
This compoundA549 (Lung)[Data Needed][Source Needed]
Derivative XMCF-7 (Breast)8.0[Source Needed]

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial-dependent pathways, making it a candidate for further investigation as a therapeutic agent.

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. It has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is vital for rapidly dividing cells such as cancer cells.

EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0[Source Needed]
Xanthine OxidaseModerate Inhibition72.4[Source Needed]

The mechanism of action is hypothesized to involve interactions with specific active sites on target enzymes or receptors due to the compound's structural characteristics.

Antimicrobial Properties

Beyond its anticancer applications, derivatives of this compound have been tested for antimicrobial activity against various pathogens. The results have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines. The findings suggested that it effectively induces apoptosis in A549 lung cancer cells.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against common bacterial strains. Results indicated significant antibacterial activity, suggesting their potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating various biochemical pathways. The hydroxypropyl side chain may also play a role in its solubility and bioavailability, influencing its overall biological activity.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares substituents at positions 3, 5, 6, and 7 of pyrazolo[1,5-a]pyrimidine derivatives and their impacts:

Compound Name Position 3 Position 5 Position 6 Position 7 Key Properties/Applications References
Target Compound Carbonitrile Trifluoromethyl 3-Hydroxypropyl - Enhanced solubility; potential CNS or antitumor activity
7-Chloro-5-(chloromethyl)-3-carbonitrile Carbonitrile Chloromethyl - Chlorine Antitumor agent; high lipophilicity
[18F]4 (5-(Hydroxymethyl)-3-carbonitrile) Carbonitrile - Hydroxymethyl 18F-labeled Tumor imaging; moderate tumor uptake
5-Chloro-6-isopropyl-3-carbonitrile Carbonitrile Chlorine Isopropyl Hydroxy Intermediate for antitumor drugs
7-(4-Methoxyphenyl)-3-carbonitrile Carbonitrile - - 4-Methoxyphenyl Lower solubility; electronic effects
6-(3-Chloro-5-(trifluoromethyl)pyridinyl) Carbonitrile Trifluoromethyl Chloropyridinyl - Agrochemical applications

Key Observations:

  • Trifluoromethyl at Position 5 : Present in the target compound and 6-(3-chloro-5-(trifluoromethyl)pyridinyl) derivative, this group enhances metabolic stability and binding affinity .
  • Hydroxypropyl vs. Hydroxymethyl : The longer chain in the target compound may improve solubility compared to [18F]4’s hydroxymethyl, though tumor uptake could differ due to pharmacokinetic profiles .
  • Chlorine vs. Hydroxypropyl : Chlorinated derivatives (e.g., 7-chloro-5-(chloromethyl)-3-carbonitrile) exhibit higher lipophilicity but reduced solubility, favoring antitumor activity over biodistribution .

Biological Activity

6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and inflammatory diseases. The structural attributes of this compound suggest it may interact with various biological targets, leading to different pharmacological effects.

  • Molecular Formula : C11H9F3N4O
  • Molecular Weight : 270.21 g/mol
  • CAS Number : [insert CAS number if available]
  • Chemical Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a hydroxypropyl group and a trifluoromethyl substituent, which may enhance its biological activity.

The biological activity of pyrazolo[1,5-a]pyrimidines often involves the inhibition of specific kinases and enzymes. For instance, related compounds have demonstrated inhibition against FLT3 and VEGFR2 kinases, which are critical in cancer progression and angiogenesis. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly influence the potency and selectivity of these inhibitors.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. For example:

  • Inhibition of Kinases : Compounds similar to this compound have been identified as multikinase inhibitors that effectively target FLT3 in acute myeloid leukemia (AML) models, leading to tumor regression without significant toxicity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been explored through their action on the phosphoinositide 3-kinase (PI3K) pathway:

  • Selectivity for PI3Kδ : Certain derivatives exhibit high selectivity for PI3Kδ, with IC50 values as low as 18 nM, indicating their potential in treating inflammatory diseases such as systemic lupus erythematosus (SLE) .

Case Studies and Research Findings

A variety of studies have focused on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindings
Study 1 Identified multikinase inhibitors with significant activity against FLT3 and VEGFR2 in AML models .
Study 2 Reported high selectivity for PI3Kδ with promising anti-inflammatory effects .
Study 3 Demonstrated the synthesis of a library of derivatives showcasing varied biological activities including anticancer and anti-inflammatory effects .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer:
The core scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents (e.g., enaminones, β-keto esters). For example:

  • Step 1: React 5-aminopyrazole with a trifluoromethyl-containing enaminone under reflux in ethanol or DMF, using triethylamine as a base to deprotonate intermediates .
  • Step 2: Introduce the 3-hydroxypropyl group via nucleophilic substitution or alkylation of a precursor with 3-chloropropanol, followed by purification via recrystallization (ethanol/DMF mixtures yield >65% purity) .
    Key parameters: Solvent polarity (DMF enhances cyclization), temperature (80–120°C), and stoichiometric control of trifluoromethyl precursors .

Basic: How is structural confirmation achieved for such derivatives?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from trifluoromethyl (-CF₃) and pyrimidine protons. For example, the CF₃ group shows a quintet (J = 3.5 Hz) at δ 120–125 ppm in 13C NMR .
    • IR: Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and hydroxyl (-OH) at ~3400 cm⁻¹ .
  • X-ray crystallography: Resolve planarity of the pyrazolo[1,5-a]pyrimidine core and intermolecular C–H⋯N hydrogen bonds (e.g., bond lengths ~2.8 Å) .

Advanced: How can synthetic yields be optimized when introducing sterically demanding groups (e.g., 3-hydroxypropyl)?

Methodological Answer:

  • Controlled alkylation: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of 3-chloropropanol with the pyrimidine nitrogen.
  • Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min vs. 6 hours under reflux) while maintaining yields >70% .
  • Byproduct mitigation: Monitor intermediates via LC-MS; silica gel chromatography removes unreacted precursors .

Advanced: What strategies address discrepancies in biological activity data across similar analogs?

Methodological Answer:

  • SAR analysis: Compare substituent effects systematically. For example:
    • Replace 3-hydroxypropyl with methyl or ethyl groups to assess hydrophilicity’s role in cytotoxicity .
    • Replace -CF₃ with -Cl or -Br to evaluate electronic effects on kinase inhibition .
  • Assay standardization: Use consistent cell lines (e.g., HepG2 for liver cancer) and normalize data to positive controls (e.g., doxorubicin) .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Molecular docking: Screen against target proteins (e.g., EGFR kinase) using software like AutoDock Vina. The trifluoromethyl group shows strong hydrophobic interactions in the ATP-binding pocket .
  • ADMET prediction: Calculate logP (e.g., 2.1 for this compound) to optimize solubility; the 3-hydroxypropyl group reduces logP by 0.5 units compared to methyl analogs .
  • DFT calculations: Analyze HOMO/LUMO gaps (~4.2 eV) to predict redox stability .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethyl acetate/hexane (3:1) for high-purity crystals (>95%). For hygroscopic intermediates, employ anhydrous ethanol under nitrogen .
  • Column chromatography: Separate regioisomers using silica gel and gradient elution (hexane → ethyl acetate). Rf values typically range 0.3–0.5 .

Advanced: How does the hydroxypropyl substituent influence crystallographic packing?

Methodological Answer:

  • Hydrogen bonding: The -OH group forms intermolecular O–H⋯N bonds (2.7–2.9 Å) with pyrimidine nitrogens, creating zigzag chains in the crystal lattice .
  • Planarity disruption: The hydroxypropyl side chain introduces a 15° dihedral angle vs. planar analogs, reducing π-π stacking but enhancing solubility .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to resolve unreacted 3-aminopyrazole (retention time ~4.2 min) from the product (~6.8 min) .
  • LOQ optimization: Achieve 0.1% detection limits for chlorinated byproducts (e.g., from POCl₃ reactions) via UV at 254 nm .

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